

# Physical and chemical characteristics of "3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde"

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## Compound of Interest

Compound Name: 3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde

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## An In-depth Technical Guide on 3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of the heterocyclic compound **3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde**. Due to the limited availability of data for this specific molecule, information from closely related analogs is included for comparative purposes and to suggest potential properties.

## Chemical Identity and Physical Properties

**3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde** is a pyrazole derivative characterized by a nitrophenyl substituent at the 3-position and a carbaldehyde (formyl) group at the 4-position of the pyrazole ring.

Table 1: Physical and Chemical Properties

Property	Value	Source/Notes
Molecular Formula	C <sub>10</sub> H <sub>7</sub> N <sub>3</sub> O <sub>3</sub>	Calculated
Molecular Weight	217.18 g/mol	Calculated
CAS Number	26033-25-0	
Appearance	Likely a yellow crystalline solid	Based on related compounds[1]
Melting Point	156-158 °C	
Boiling Point	506.2 ± 45.0 °C	Predicted
Density	1.450 ± 0.06 g/cm <sup>3</sup>	Predicted
pKa	9.97 ± 0.50	Predicted
Solubility	Expected to be soluble in common organic solvents like DMF and DMSO.	Based on related pyrazole derivatives[2]

## Synthesis and Reactivity

The primary synthetic route to pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction. This reaction involves the formylation of a suitable precursor, typically a hydrazone, using the Vilsmeier reagent (a mixture of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl<sub>3</sub>)).

## General Experimental Protocol for Vilsmeier-Haack Synthesis

The following is a generalized protocol for the synthesis of pyrazole-4-carbaldehydes, which can be adapted for the synthesis of **3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde**.

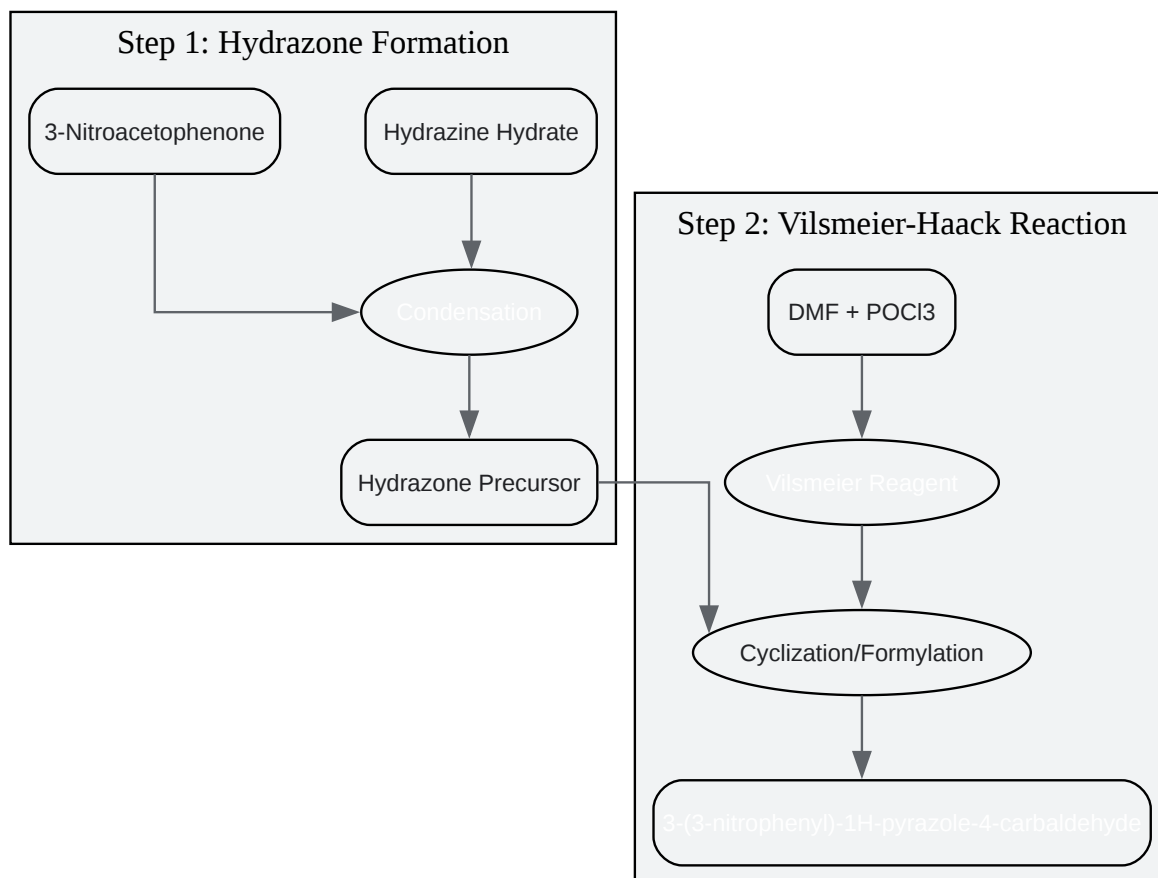
**Step 1: Synthesis of the Hydrazone Precursor** The precursor, (E)-1-(3-nitrophenyl)ethan-1-one hydrazone, is synthesized by the condensation of 3-nitroacetophenone with hydrazine hydrate.

- To a solution of 3-nitroacetophenone in ethanol, an equimolar amount of hydrazine hydrate is added.
- A catalytic amount of an acid (e.g., acetic acid) is often added to facilitate the reaction.
- The mixture is refluxed for several hours and the reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled, and the precipitated hydrazone is filtered, washed, and dried.

Step 2: Vilsmeier-Haack Formylation and Cyclization The synthesized hydrazone is then subjected to the Vilsmeier-Haack reaction to yield the final product.

- The Vilsmeier reagent is prepared by the slow addition of phosphorus oxychloride to ice-cold N,N-dimethylformamide with stirring.
- The hydrazone precursor is then added portion-wise to the Vilsmeier reagent.
- The reaction mixture is heated (typically between 60-80 °C) for several hours, with the progress monitored by TLC.
- After the reaction is complete, the mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
- The precipitated crude product, **3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde**, is filtered, washed thoroughly with water, and purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Diagram 1: Vilsmeier-Haack Synthesis Workflow



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Caption: General workflow for the synthesis of the target compound.

## Chemical Reactivity

The chemical reactivity of **3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde** is primarily dictated by the functional groups present:

- **Aldehyde Group:** The formyl group is susceptible to nucleophilic attack and can undergo various reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation with amines to form Schiff bases.
- **Nitro Group:** The nitro group is a strong electron-withdrawing group and can be reduced to an amino group, which opens up further synthetic modifications.

- **Pyrazole Ring:** The pyrazole ring is an aromatic heterocycle and can undergo electrophilic substitution reactions, although the presence of the electron-withdrawing nitro and formyl groups will influence the position and reactivity.

## Spectral Characteristics

Due to the lack of publicly available, verified spectral data for **3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde**, the following tables present data for closely related compounds to provide an expected spectral profile.

Table 2:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Data for a Related Compound: 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde[3][4]

Nucleus	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Assignment
$^1\text{H}$ NMR	8.90	s	-CHO
7.20-7.80	m	Aromatic-H	
5.70	dd	Pyrazoline-H (CH)	
3.60	dd	Pyrazoline-H ( $\text{CH}_2$ )	
3.30	dd	Pyrazoline-H ( $\text{CH}_2$ )	
$^{13}\text{C}$ NMR	160.1	-	C=O (aldehyde)
155.5	-	C-N (pyrazole)	
148.6	-	C=N (pyrazole)	
120.9-131.9	-	Aromatic-C	
58.36	-	Pyrazoline-C (CH)	
42.37	-	Pyrazoline-C ( $\text{CH}_2$ )	

Note: The chemical shifts for the target compound are expected to differ due to the absence of the phenyl group at the 1-position and the fully aromatic nature of the pyrazole ring. The pyrazole proton (H-5) is expected to appear as a singlet in the aromatic region.

Table 3: IR and Mass Spectrometry Data for Related Compounds

Spectral Data	Characteristic Peaks/Fragments	Compound
FT-IR (cm <sup>-1</sup> )	~1680 (C=O, aldehyde), ~1638 (C=N, pyrazole), ~1530 & ~1350 (Ar-NO <sub>2</sub> , asymmetric & symmetric stretching)	5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde[3][4] and 1-Benzoyl-3-(3-Nitrophenyl)-1H-pyrazole-4-carbaldehyde[5]
Mass Spec (m/z)	Expected molecular ion peak [M] <sup>+</sup> at 217.18	

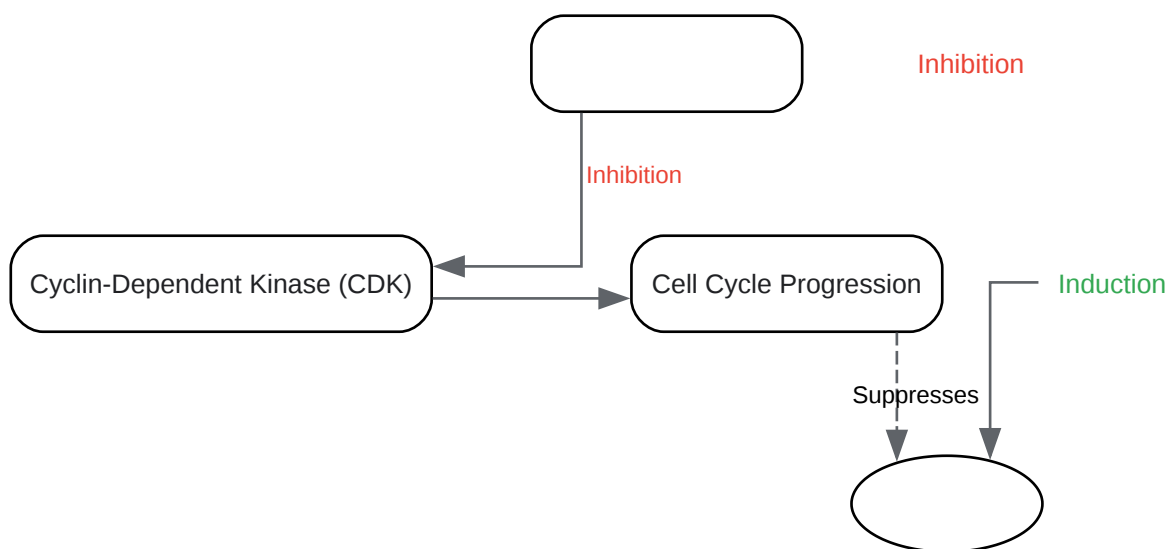
## Potential Biological Activity and Signaling Pathways

While specific biological data for **3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde** is not readily available, the broader class of pyrazole derivatives is well-known for a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The presence of the nitrophenyl group can significantly influence this activity.

## Known Activities of Related Pyrazole Derivatives

- **Anti-inflammatory Activity:** Many pyrazole derivatives have been shown to exhibit significant anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.
- **Antimicrobial Activity:** The pyrazole nucleus is a common scaffold in the development of new antibacterial and antifungal agents.
- **Anticancer Activity:** Various pyrazole derivatives have demonstrated cytotoxic effects against different cancer cell lines. Their mechanisms of action can be diverse, including the inhibition of protein kinases like Cyclin-Dependent Kinases (CDKs).

Diagram 2: Generalized Signaling Pathway for Anticancer Activity of Pyrazole Derivatives



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Caption: Generalized mechanism of anticancer action for some pyrazole derivatives.

Disclaimer: This diagram represents a generalized pathway and may not be the specific mechanism of action for **3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde**.

## Conclusion

**3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde** is a versatile heterocyclic compound with potential for further investigation in medicinal chemistry and materials science. While a complete experimental profile is not yet publicly available, this guide provides a solid foundation based on established synthetic methods and data from closely related structures. Further research is warranted to fully elucidate its chemical and biological properties.

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